2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide
Description
2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide is a thiazole-based acetamide derivative characterized by a 4,5-dihydro-1,3-thiazol-4-one core with a mercapto (-SH) group at the 2-position and an acetamide side chain substituted with a 2-(trifluoromethoxy)phenyl group.
Properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S2/c13-12(14,15)20-7-4-2-1-3-6(7)16-9(18)5-8-10(19)17-11(21)22-8/h1-4,8H,5H2,(H,16,18)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFSURLFSRBTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC(=S)S2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide is a derivative of thiazole and mercaptobenzothiazole, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C14H12F3N2O2S
- Molecular Weight : 344.37 g/mol
- CAS Number : 1142200-50-7
The presence of the trifluoromethoxy group is significant as it may influence the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives containing the thiazole moiety exhibit notable antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies reported inhibition zones ranging from 15 to 25 mm for different derivatives .
Antitumor Activity
Thiazole derivatives have been studied for their antitumor potential. A study involving thiazolidine derivatives showed that they induce apoptosis in cancer cell lines (e.g., HeLa cells) through both extrinsic and intrinsic signaling pathways. The mechanism includes the activation of caspases and modulation of Bcl-2 family proteins .
Enzyme Inhibition
The compound is also noted for its ability to inhibit key enzymes involved in various biological processes. For instance, thiazole derivatives have been identified as effective inhibitors of acyl coenzyme A cholesterol acyltransferase and monoamine oxidase, which are crucial in lipid metabolism and neurotransmitter degradation, respectively .
Case Studies
- Antimicrobial Screening : A series of thiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
- Antitumor Mechanism : In a study analyzing the effects of thiazolidine derivatives on cancer cells, it was found that these compounds significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways. The study highlighted the importance of substituent positions in enhancing biological activity .
Summary of Findings
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s structural analogs differ primarily in the substituents on the phenyl ring and heterocyclic core. Key comparisons are summarized below:
Substituent Effects on Reactivity and Stability
- In contrast, methoxy or ethoxy groups () are less electron-withdrawing, which may stabilize the compound against hydrolysis.
- Tautomerism: The mercapto (-SH) group in the thiazole ring enables tautomeric equilibria (e.g., thione-thiol forms), as observed in for related compounds. This dynamic behavior can influence binding interactions in biological systems.
- Hazard Profile: The chloro- and trifluoromethyl-substituted analog () is classified as an irritant, suggesting higher reactivity or toxicity compared to the target compound.
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step reactions starting with thiazolidinone precursors. Key steps include:
- Condensation of a mercapto-thiazole intermediate with a trifluoromethoxy-substituted phenylacetamide under basic conditions (e.g., potassium carbonate in DMF) .
- Monitoring reaction progress via TLC and using column chromatography (silica gel, ethyl acetate/hexane gradients) for purification .
- Final recrystallization from methanol or ethanol to achieve >95% purity, verified by HPLC .
Q. Which analytical techniques are critical for structural characterization?
- NMR spectroscopy : H and C NMR confirm the thiazole ring, trifluoromethoxy group, and acetamide linkage (e.g., δ ~170 ppm for carbonyl groups) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves steric effects of the trifluoromethoxy group and hydrogen bonding in the thiazole ring .
Advanced Research Questions
Q. How do reaction conditions influence the stability of the thiazole ring during synthesis?
The thiazole core is sensitive to oxidative and acidic conditions. Methodological considerations include:
- Using inert atmospheres (N) to prevent oxidation of the mercapto group .
- Optimizing pH (neutral to mildly basic) to avoid ring-opening reactions .
- Substituting harsh reagents (e.g., phosphorus pentasulfide) with milder thiophiles like Lawesson’s reagent for thiazole formation .
Q. What computational strategies predict the compound’s reactivity in biological systems?
- Density Functional Theory (DFT) : Models electron-deficient regions (e.g., trifluoromethoxy group) for nucleophilic attack predictions .
- Molecular Dynamics (MD) simulations : Assess binding affinities to target proteins (e.g., kinases or oxidoreductases) .
- ADMET profiling : Predicts metabolic stability using software like Schrödinger’s QikProp, focusing on CYP450 interactions .
Q. How can contradictory bioactivity data across studies be resolved?
- Dose-response validation : Replicate assays (e.g., IC measurements) under standardized conditions (pH, temperature, cell lines) .
- Structural analogs testing : Compare activity of derivatives to isolate the role of the trifluoromethoxy group vs. thiazole core .
- Meta-analysis : Use platforms like PubChem to cross-reference bioactivity data against purity levels and assay methodologies .
Q. What strategies enhance the compound’s solubility for in vivo studies?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<10% DMSO) to maintain solubility without cytotoxicity .
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) to the acetamide moiety to improve aqueous compatibility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent screening : Replace the trifluoromethoxy group with Cl, Br, or methoxy to evaluate electronic effects on bioactivity .
- Core hybridization : Fuse the thiazole ring with pyrimidine or indole scaffolds to enhance target selectivity .
- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical hydrogen-bonding motifs for activity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
